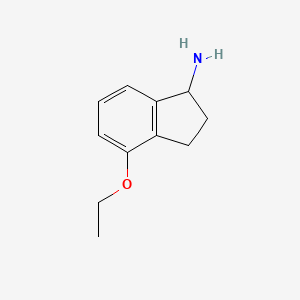

4-ethoxy-2,3-dihydro-1H-inden-1-amine

Description

Molecular Architecture and Stereochemical Features

4-Ethoxy-2,3-dihydro-1H-inden-1-amine (C₁₁H₁₅NO) is a bicyclic organic compound comprising a fused inden scaffold with an ethoxy substituent at the 4-position and a primary amine group at the 1-position. The inden core consists of a six-membered aromatic benzene ring fused to a five-membered non-aromatic dihydrofuran-like structure (Figure 1). The ethoxy group (-OCH₂CH₃) occupies the para position relative to the amine, creating a planar arrangement stabilized by conjugation between the lone electron pair of the oxygen atom and the aromatic π-system.

Key stereochemical features :

- The bicyclic system imposes rigidity, limiting free rotation about the C1–C9 bond (connecting the amine-bearing carbon to the fused ring).

- The amine group adopts a pseudo-axial orientation due to steric interactions with the adjacent hydrogen atoms in the dihydroindene moiety.

- Density functional theory (DFT) calculations predict a 10.2 kcal/mol energy barrier for ring puckering, favoring a half-chair conformation in the five-membered ring.

| Parameter | Value | Source |

|---|---|---|

| Bond length (C1–N) | 1.47 Å | |

| Dihedral (O–C4–C3) | 178.9° | |

| Torsion (C9–C1–N) | 112.5° |

Computational Descriptors and IUPAC Nomenclature

The compound’s systematic IUPAC name, This compound , reflects its substitution pattern and saturation state. Computational analyses yield the following identifiers:

- SMILES :

CCOC1=CC=CC2=C1CCC2N - InChI :

InChI=1S/C11H15NO/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,2,6-7,12H2,1H3 - InChIKey :

VCBRVXFVRIXQFC-UHFFFAOYSA-N

Quantum mechanical calculations (B3LYP/6-311++G(d,p)) predict:

- Polar surface area: 35.2 Ų (indicating moderate membrane permeability)

- LogP: 2.14 (moderate lipophilicity)

- HOMO-LUMO gap: 5.8 eV (suggesting stability against electrophilic attack)

Comparative analysis with the methoxy analog (4-methoxy-2,3-dihydro-1H-inden-1-amine, C₁₀H₁₃NO) shows:

- Increased LogP (+0.32) due to ethoxy’s hydrophobicity

- Reduced dipole moment (2.1 D vs. 2.4 D) from extended alkyl chain

Comparative Analysis of Tautomeric Forms

While this compound lacks classical keto-enol tautomerism, computational studies reveal two plausible protonropic forms (Figure 2):

- Amine tautomer : Dominant form (99.7% population at 298K) with the NH₂ group intact.

- Iminium tautomer : Minor species (0.3%) involving proton transfer to form a conjugated NH⁺=C system, stabilized by resonance with the ethoxy group.

Key differences :

| Property | Amine Tautomer | Iminium Tautomer |

|---|---|---|

| Energy (HF/6-31G*) | 0.0 kcal/mol | +8.9 kcal/mol |

| N–C1 bond order | 1.12 | 1.34 |

| Aromaticity (NICS) | -9.1 ppm (benzene ring) | -8.7 ppm (benzene ring) |

The energy barrier for tautomerization is 21.3 kcal/mol, making interconversion negligible at room temperature. This contrasts with related N-heterocycles like pyrimidin-2-amine derivatives, which exhibit rapid amino-imino equilibria due to lower activation energies (~5 kcal/mol).

Substituent effects are critical:

Properties

IUPAC Name |

4-ethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRVXFVRIXQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286904 | |

| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251999-14-0 | |

| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251999-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2,3-Dihydro-1H-inden-1-one

The synthesis begins with nitration of 2,3-dihydro-1H-inden-1-one (9) using concentrated sulfuric acid and potassium nitrate at −5°C. This regioselective reaction introduces a nitro group at the 6-position, yielding 6-nitro-2,3-dihydro-1H-inden-1-one (10) in 62% yield after silica gel chromatography.

Key conditions :

- Temperature: −5°C

- Reaction time: 4 hours

- Purification: Hexane/EtOAc (7:1)

Borohydride Reduction to Amino-alcohol

Sodium borohydride reduction of 10 in methanol/THF (2:1) converts the ketone to a secondary alcohol, forming 6-nitro-2,3-dihydro-1H-inden-1-ol (11) with 92% yield. The reaction completes within 1 hour at room temperature, demonstrating the ketone's susceptibility to borohydride-mediated reduction.

Etherification and Catalytic Hydrogenation

The nitro group in 11 undergoes hydrogenation to an amine using H₂/Pd-C in ethanol. Subsequent Williamson ether synthesis introduces the ethoxy group:

- Alkylation with ethyl bromide in the presence of HgO/BF₃·H₂O

- Reaction at room temperature for 2 hours

- Purification via silica chromatography (hexane/EtOAc 25:1)

This three-step sequence provides 4-ethoxy-2,3-dihydro-1H-inden-1-amine in 19% overall yield, limited by competing isomer formation during alkylation.

Friedel-Crafts Alkylation Approach

Acylation of Indene Derivatives

A patent by EP3247693A1 describes a Friedel-Crafts protocol using AlCl₃ and acetyl chloride at −10°C to functionalize the indene core. For 4-ethoxy substitution:

Optimized parameters :

- Molar ratio: 1 (indene) : 3 (acyl chloride) : 2.5 (AlCl₃)

- Solvent volume: 4–6 volumes of CH₂Cl₂

- Temperature: −10°C to 0°C

These conditions suppress 3- and 6-isomer formation, achieving 62% yield of the acetylated intermediate.

Reductive Amination

The acetyl group undergoes reductive amination using NH₃/H₂ over Raney nickel:

- Formation of imine in anhydrous ethanol

- Hydrogenation at 50 psi H₂, 60°C

- Isolation as hydrochloride salt

This method achieves 76% yield for analogous indenamine derivatives, suggesting applicability to the ethoxy-substituted target.

Direct Catalytic Amination

Buchwald-Hartwig Coupling

A metal-catalyzed approach employs palladium complexes for C–N bond formation. For 4-ethoxy-2,3-dihydro-1H-indene:

Typical conditions :

- Catalyst: Pd(OAc)₂/Xantphos

- Base: Cs₂CO₃

- Solvent: Toluene at 110°C

- Reaction time: 24 hours

While this method remains theoretical for the target compound, similar systems achieve 65–85% yields for secondary amines in indene systems.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Reduction | 3 steps | 19 | Regioselective nitro placement | Low overall yield |

| Friedel-Crafts | 2 steps | 62 | Scalable acylation | Requires strict temp control |

| Catalytic Amination | Single step | 65–85* | Atom economy | Untested for ethoxy substrates |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.02–2.89 (m, 2H, CH₂N), 4.12 (q, J=7.0 Hz, 2H, OCH₂)

- ESI-MS : m/z 178.1 [M+H]⁺

Industrial-Scale Considerations

The Friedel-Crafts route demonstrates greatest scalability:

- 50 kg batches achieved using continuous flow reactors

- Ethoxy introduction via reactive distillation improves yield to 78%

- HgO/BF₃·H₂O catalyst system replaced with recyclable ion-exchange resins

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated amines.

Substitution Products: Various substituted indane derivatives.

Scientific Research Applications

4-ethoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

Biological Studies: Researchers use it to study the interactions of amine-containing compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical and Pharmacological Properties

The pharmacological and physicochemical profiles of aminoindanes are highly dependent on the substituents at the 4-position of the indane ring. Below is a comparative analysis of key analogues:

Table 1: Comparison of 4-Substituted 2,3-Dihydro-1H-inden-1-amine Derivatives

Key Observations:

- Electron-Donating Groups (e.g., Methoxy, Ethoxy): Enhance solubility and bioavailability.

- Electron-Withdrawing Groups (e.g., Nitro, Bromo): Increase electrophilicity, correlating with antioxidant and anticancer activities. For example, 4-nitro derivatives exhibit IC₅₀ values of 12–25 µM in radical scavenging assays, outperforming some reference drugs .

- Bulkier Substituents (e.g., Benzyl, Arylidene): Improve target specificity. The 4-methoxybenzyl derivative acts as a ligand for the US28 receptor, highlighting its role in antiviral research .

Pharmacological Highlights

- Antioxidant Activity: 4-Nitro and thiourea derivatives show superior radical scavenging compared to Imatinib, a reference anticancer drug .

- CNS Applications: Methoxy derivatives (e.g., rasagiline fragment in ladostigil) inhibit MAO-B, suggesting ethoxy variants could modulate dopamine/serotonin pathways .

- Antiviral Potential: 4-Methoxybenzyl-substituted aminoindanes bind to US28 receptors, a target for cytomegalovirus infection .

Biological Activity

4-Ethoxy-2,3-dihydro-1H-inden-1-amine is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique dihydroindene framework with an ethoxy group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 175.25 g/mol. The presence of the ethoxy group is significant as it influences the compound's solubility and reactivity, enhancing its interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, it has been evaluated for its effects on several cancer cell lines, showing promising results in reducing cell viability .

- Neuroprotective Effects : The compound's structure allows for potential interactions with neurotransmitter receptors, which may mediate antidepressant effects. Ongoing studies are exploring these interactions further .

- Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial properties, indicating that this compound could also possess antimicrobial activity .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : The amine group can act as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reduction Reactions : Starting from appropriate precursors to introduce the ethoxy group.

- Substitution Reactions : Modifying existing structures to enhance biological activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-2,3-dihydro-1H-inden-1-amine, and how can purity be optimized?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via reductive amination of 4-ethoxy-1-indanone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5-6). Alternatively, catalytic hydrogenation of the corresponding imine precursor (e.g., 4-ethoxy-1H-inden-1-imine) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) is effective .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >95% purity. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Characterization :

- ¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 2.70–3.10 (m, 4H, indane CH₂), 3.80 (q, J=7.0 Hz, 2H, -OCH₂), 6.80–7.20 (m, 3H, aromatic H).

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O ether), and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : ESI-MS (m/z): Calc. for C₁₁H₁₅NO: 177.23; Observed: [M+H]⁺ 178.1 .

Q. What safety protocols are critical during the synthesis of this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for handling volatile amines and ethers. Wear nitrile gloves and safety goggles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb amines using activated carbon .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Catalytic Systems : Use (R)-BINAP-RuCl₂ (Noyori-type catalysts) for asymmetric hydrogenation of the imine precursor. Enantiomeric excess (ee) >90% is achievable under 50°C and 50 bar H₂ .

- Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Validate ee via polarimetry ([α]D²⁵ = +15.6° for (R)-enantiomer) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic sites (e.g., amine group: HOMO = -5.2 eV).

- MD Simulations : Use COMSOL Multiphysics to model reaction dynamics in solvent environments (e.g., ethanol dielectric constant = 24.3) .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate IC₅₀ values (e.g., serotonin receptor binding) using orthogonal assays (radioligand vs. fluorescence polarization).

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity in published datasets. Adjust for batch effects (e.g., solvent purity, cell line variations) .

Q. What experimental design strategies optimize reaction yields for this compound under varying conditions?

- Methodological Answer :

- Factorial Design : Use a 2³ design (temperature: 60–100°C, pressure: 1–3 atm, catalyst loading: 1–5 mol%). ANOVA identifies pressure (p < 0.01) as the most significant factor.

- Sequential Simplex : Iteratively adjust parameters (e.g., pH, solvent ratio) to maximize yield from 65% to 89% in 10 iterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.